Regioselectivity: 5-(2-Thienyl)isoxazole vs. 3-Aryl Isomers
In the cyclization of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, the 5-(2-thiophenyl)isoxazole isomer is always the major component, with regioselectivity enhanced under high pH conditions. At low pH, regioselectivity is poorer but yields are substantially better than those from chalcone dibromide methods [1].
| Evidence Dimension | Regioselectivity ratio and synthetic yield |
|---|---|
| Target Compound Data | 5-(2-thienyl)isoxazole major isomer; yields: ~60-70% (low pH), ~60-70% (high pH with improved regioselectivity) |
| Comparator Or Baseline | 3-aryl-5-(2-thiophenyl)isoxazole vs. alternative isomeric isoxazoles; chalcone dibromide method yields: modest (~30-40%) |
| Quantified Difference | Yield improvement of ~30-40% (absolute) using 1,3-diketone method vs. dibromide route; regioselectivity for 5-(2-thienyl)isoxazole enhanced at high pH [1] |
| Conditions | Reaction of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride in ethanol/water, KOH or pyridine as base, pH 7-9 (low) vs. pH 10-12 (high). |
Why This Matters
For procurement, this regioselectivity profile dictates synthetic route design; choosing the 5-(2-thienyl)isoxazole core ensures predictable major product formation and minimizes purification burdens relative to phenyl or 3-thienyl analogs.
- [1] M. A. El-Sayed et al. Critical assessment of two classical synthetic methods for preparation of thiophene-substituted isoxazoles. Research on Chemical Intermediates, 2014, 40, 2039–2057. View Source
